molecular formula C13H16N2O5S B5500427 Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid

Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid

Cat. No.: B5500427
M. Wt: 312.34 g/mol
InChI Key: HYNNUTZFFRSPSA-UHFFFAOYSA-N
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Description

Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetic acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The chloroacetic acid acts as an acylating agent, introducing the acetic acid moiety into the molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors. The sulfonyl group could play a role in binding to these targets, while the piperidine ring might influence the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a sulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-2-(4-piperidin-1-ylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c16-12(13(17)18)14-10-4-6-11(7-5-10)21(19,20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNUTZFFRSPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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